1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride
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Overview
Description
1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a chemical compound that features both tert-butoxy and tert-butylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride typically involves the reaction of tert-butylamine with an appropriate epoxide or halohydrin. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy or tert-butylamino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the tert-butoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol
- 1-(Tert-butoxy)-3-(tert-butylamino)propan-2-one
- 1-(Tert-butoxy)-3-(tert-butylamino)propan-2-amine
Uniqueness
1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is unique due to its combination of tert-butoxy and tert-butylamino groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(tert-butylamino)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2.ClH/c1-10(2,3)12-7-9(13)8-14-11(4,5)6;/h9,12-13H,7-8H2,1-6H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJVQFNVVHMWRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC(C)(C)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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